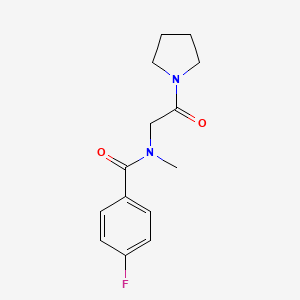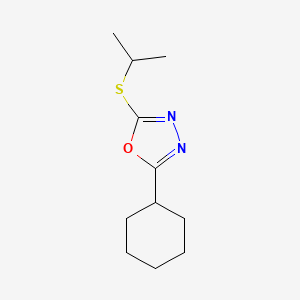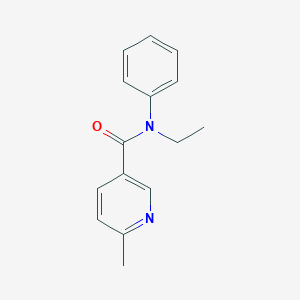
N-ethyl-6-methyl-N-phenylpyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-6-methyl-N-phenylpyridine-3-carboxamide (also known as EPM or Etifoxine) is a synthetic anxiolytic compound that has been extensively studied for its potential therapeutic effects in treating anxiety, depression, and other related disorders.
作用機序
The exact mechanism of action of EPM is not completely understood. However, it is thought to act on the GABAergic system by enhancing GABAergic neurotransmission. This leads to anxiolytic and sedative effects, as well as neuroprotective effects.
Biochemical and Physiological Effects:
EPM has been shown to have a number of biochemical and physiological effects. It has been shown to increase GABAergic neurotransmission, decrease glutamatergic neurotransmission, and increase BDNF levels. It has also been shown to have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
EPM has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied in both preclinical and clinical settings, so there is a large body of literature on its effects. Another advantage is that it has a relatively low toxicity profile. However, one limitation is that it has a short half-life, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are a number of future directions for research on EPM. One direction is to further elucidate its mechanism of action, particularly with regard to its effects on the GABAergic system. Another direction is to study its potential therapeutic effects in other disorders, such as post-traumatic stress disorder and obsessive-compulsive disorder. Additionally, further research is needed to determine the optimal dosing and administration of EPM for different disorders.
合成法
EPM is synthesized by reacting 2-aminopyridine with ethyl acetoacetate in the presence of sodium ethoxide. The resulting intermediate is then reacted with phenylmagnesium bromide to yield the final product.
科学的研究の応用
EPM has been extensively studied for its potential therapeutic effects in treating anxiety, depression, and other related disorders. In preclinical studies, EPM has been shown to have anxiolytic, antidepressant, and neuroprotective effects. In clinical trials, EPM has been shown to be effective in treating anxiety disorders, including generalized anxiety disorder and adjustment disorder with anxiety.
特性
IUPAC Name |
N-ethyl-6-methyl-N-phenylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-3-17(14-7-5-4-6-8-14)15(18)13-10-9-12(2)16-11-13/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKFUCHRPIJGDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,3-Dihydroindol-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7506740.png)
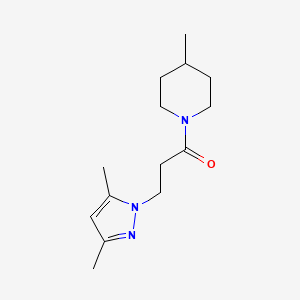
![2-[(4-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7506755.png)

![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7506769.png)
![2-[(E)-3-phenylprop-2-enyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7506786.png)
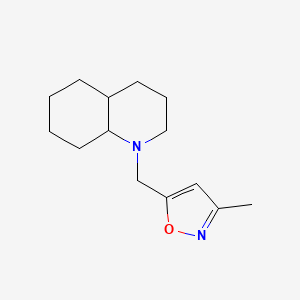
![2-Methyl-5-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7506809.png)
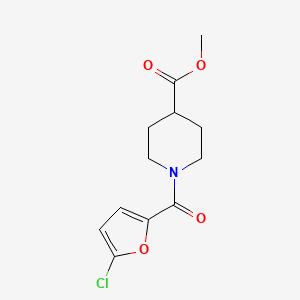
![3,3-Dimethyl-1-[4-(2-methylpropanoyl)piperazin-1-yl]butan-1-one](/img/structure/B7506813.png)
